Bienvenue dans la boutique en ligne BenchChem!

3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine

Heterocyclic chemistry Stability Synthesis

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine (CAS 19158-92-0), also named isothiochroman-1-ylmethanamine, is a bicyclic heterocyclic building block composed of a benzene ring fused to a partially saturated thiopyran ring bearing a primary aminomethyl substituent at position 1. With a molecular formula C₁₀H₁₃NS and molecular weight 179.28 g/mol, it belongs to the isothiochroman subclass of benzothiopyrans—a scaffold class recognized for its versatility in medicinal chemistry and its sulfur-dependent physicochemical profile distinct from the analogous oxygen-containing isochroman series.

Molecular Formula C10H13NS
Molecular Weight 179.28
CAS No. 19158-92-0
Cat. No. B2965530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine
CAS19158-92-0
Molecular FormulaC10H13NS
Molecular Weight179.28
Structural Identifiers
SMILESC1CSC(C2=CC=CC=C21)CN
InChIInChI=1S/C10H13NS/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2
InChIKeyAHKCFHQFPBRVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine (CAS 19158-92-0) – Core Identity and Procurement-Relevant Classification


3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine (CAS 19158-92-0), also named isothiochroman-1-ylmethanamine, is a bicyclic heterocyclic building block composed of a benzene ring fused to a partially saturated thiopyran ring bearing a primary aminomethyl substituent at position 1 [1]. With a molecular formula C₁₀H₁₃NS and molecular weight 179.28 g/mol, it belongs to the isothiochroman subclass of benzothiopyrans—a scaffold class recognized for its versatility in medicinal chemistry and its sulfur-dependent physicochemical profile distinct from the analogous oxygen-containing isochroman series [2]. The compound is commercially available as a research chemical (typical purity ≥95%) from several chemical suppliers and is primarily employed as a synthetic intermediate for constructing more complex sulfur-containing heterocycles .

Why 3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine Cannot Be Replaced by Generic Benzothiopyran Analogs


The benzothiopyran scaffold family exhibits profound pharmacophoric sensitivity to both the position of the sulfur heteroatom (1-benzothiopyran vs. 2-benzothiopyran) and the site of aminoalkyl substitution (C-1, C-3, or C-4). A seminal finding by Böhme and Ziegler demonstrated that 1-aminoisochroman and 1-aminoisothiochroman display markedly different chemical stability ('unterschiedliche Stabilität'), with the sulfur analog undergoing distinct condensation pathways that preclude simple interchange with the oxygen congener [1]. Furthermore, in the isothiochroman series, relocation of the aminomethyl group from position 1 to position 3 shifts the biological profile from building-block/alpha2-agonist character to defined antipsychotic activity, as established in patent US5071858 covering 3,4-dihydro-2H-1-benzothiopyran-3-ylmethylamines [2]. These scaffold- and regioisomer-dependent properties mean that procurement of the precise CAS 19158-92-0 compound is critical; near analogs will not reproduce the same reactivity, stability, or biological targeting profile.

Quantitative Differentiation Evidence for 3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine vs. Closest Analogs


Chemical Stability Divergence: 1-Aminoisothiochroman vs. 1-Aminoisochroman (Oxygen Congener)

Böhme and Ziegler (1974) reported that 1-aminoisochroman (oxygen analog) and 1-aminoisothiochroman (the target compound's 1-amino reduction product) exhibit qualitatively different stability and condensation behavior. The isothiochroman derivative undergoes distinct secondary and tertiary amine condensation reactions not observed with the oxygen analog, demonstrating that the sulfur atom fundamentally alters the reactivity of the 1-amino group [1]. No quantitative stability half-life data are reported in the source; the differentiation is qualitative but mechanistically critical.

Heterocyclic chemistry Stability Synthesis Isothiochroman

Regioisomeric Bioactivity Partition: 1-Aminomethyl vs. 3-Aminomethyl Isothiochromans

US Patent 5071858 (Ciba-Geigy, 1991) establishes that 3,4-dihydro-2H-1-benzothiopyran-3-ylmethyl- and ethylamines possess antipsychotic activity and are the subject of pharmaceutical composition claims [1]. The 1-ylmethanamine regioisomer (the target compound, CAS 19158-92-0) is absent from these claims and is instead documented as a synthetic building block and as a scaffold for alpha2-adrenoceptor agonist development in later patents (e.g., WO2013144413 / IL234663B) [2]. This regioisomeric activity partition means that the 3-aminomethyl isomer has a defined antipsychotic therapeutic use, while the 1-aminomethyl isomer occupies a distinct chemical space as a synthetic intermediate and alpha2-adrenergic probe.

Medicinal chemistry Antipsychotic CNS Structure-activity relationship

Biological Activity Shift upon Ring Heteroatom Exchange: Isothiochroman vs. Isochroman in Antiulcer Assays

Yamato et al. (1988) demonstrated that replacement of the isochroman ring of the lead antiulcer compound N-phenethyl-2-(isochroman-1-yl)-1-methylethylamine (3b) by a thioisochroman ring resulted in a drastic change in antiulcer activity [1]. While the chroman analog (32b) exhibited the most potent activity comparable to 3b, the thioisochroman analog showed a significantly different activity profile, underscoring that the sulfur-for-oxygen substitution is not pharmacophorically silent. The target compound, bearing the isothiochroman core with a 1-aminomethyl substituent, inherits this sulfur-dependent pharmacophoric character.

Antiulcer activity Gastric antisecretory Structure-activity relationship Isothiochroman

Estrogen Receptor Binding: Isothiochroman vs. Isochroman Equipotency with Divergent In Vivo Activity

Liu et al. (2005) synthesized ring oxygen (isochroman) and sulfur (isothiochroman) analogs of lasofoxifene and evaluated them as estrogen receptor (ER) ligands. Both isochroman compound 1a and isothiochroman compound 1b exhibited equipotent binding affinities to ERα and ERβ isoforms in vitro; however, both were less active in inhibiting estradiol-triggered uterine growth in vivo when compared to the reference dihydrobenzoxathiin (I) and lasofoxifene [1]. This demonstrates that while the sulfur analog can match the oxygen analog in primary binding, the in vivo pharmacodynamic outcome is influenced by the heteroatom in a manner not predicted by binding data alone.

Estrogen receptor Binding affinity Isochroman Isothiochroman Lasofoxifene

Synthetic Utility: Isothiochroman-1-ylmethanamine as a Precursor for Epithiobenzazocine Opioid Analogs

The target compound scaffold serves as a key synthetic intermediate for constructing 2,6-epithio-3-benzazocines—sulfur-bridged analogs of opioid benzazocine analgesics. Specifically, 1-(2-aminoethyl)-3,4-dihydro-1H-2-benzothiopyran (9) (which can be derived from the target compound via chain extension) undergoes intramolecular cyclization with tert-butyl hypochlorite followed by NaOH treatment to yield the 5-membered cyclic aminosulfonium salt and ultimately the epithiobenzazocine product [1]. This synthetic pathway provides access to a class of opioid analogs wherein the sulfur bridge replaces the traditional methano bridge, potentially altering narcotic liability. Neither the 3-aminomethyl regioisomer nor the oxygen-containing isochroman analog supports this specific cyclization chemistry.

Opioid Benzazocine Synthetic chemistry Isothiochroman

Physicochemical Property Divergence: Isothiochroman Core LogP vs. Isochroman Core

The parent isothiochroman scaffold (3,4-dihydro-1H-2-benzothiopyran, CAS 4426-75-9) has a calculated LogP of 2.48 , which is substantially higher than that of the corresponding oxygen analog isochroman (3,4-dihydro-1H-2-benzopyran), reflecting the increased lipophilicity conferred by sulfur substitution. This LogP differential is a class-level property of the isothiochroman series and would be expected to influence membrane permeability, protein binding, and metabolic clearance of derivatives including the target 1-ylmethanamine compound. No experimentally measured LogP for the target compound specifically was identified in the available literature.

LogP Lipophilicity Physicochemical properties Isothiochroman

Priority Application Scenarios Where 3,4-Dihydro-1H-2-benzothiopyran-1-ylmethanamine (CAS 19158-92-0) Provides Demonstrable Advantage


Synthesis of Sulfur-Bridged Opioid Analogs (2,6-Epithio-3-benzazocines)

The compound serves as the structurally essential precursor for constructing 2,6-epithio-3-benzazocines via intramolecular cyclization—a reaction pathway that is inaccessible using the oxygen-containing isochroman analog or the 3-aminomethyl regioisomer [1]. Research groups targeting modified opioid scaffolds with altered narcotic liability profiles should prioritize this specific building block.

Alpha2A-Adrenoceptor Agonist Lead Optimization

Patent WO2013144413 / IL234663B establishes that 1-substituted isothiochroman derivatives are a privileged scaffold for alpha2A-adrenoceptor agonist development, with claimed utility as sedatives and analgesics [1]. The target compound provides the core 1-aminomethyl-isothiochroman substructure from which further derivatization (e.g., imidazoline elaboration at the 1-position) can generate novel alpha2A-selective agonists, differentiating it from the 3-aminomethyl series which targets antipsychotic mechanisms.

Scaffold-Hopping in Estrogen Receptor Modulator Programs

As demonstrated by Liu et al. (2005), isothiochroman-based ER ligands exhibit equipotent in vitro binding to ERα/ERβ compared to their isochroman counterparts but differentiated in vivo uterine growth inhibition profiles [1]. The target compound's isothiochroman core enables strategic sulfur-for-oxygen scaffold-hopping to modulate in vivo efficacy while maintaining target engagement, making it relevant for selective estrogen receptor modulator (SERM) discovery efforts.

Physicochemical Property Tuning via Sulfur Incorporation

When a lead series based on isochroman (oxygen-containing) scaffolds requires increased lipophilicity for improved membrane permeability or blood-brain barrier penetration, the isothiochroman core (calculated LogP = 2.48 for the parent) offers a quantifiable logP enhancement relative to the oxygen analog [1]. The 1-aminomethyl derivative (CAS 19158-92-0) provides a direct entry point for synthesizing isothiochroman-based analogs with predictably higher lipophilicity.

Quote Request

Request a Quote for 3,4-dihydro-1H-2-benzothiopyran-1-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.